2-[(4-Chlorophenyl)amino]propanohydrazide
Description
2-[(4-Chlorophenyl)amino]propanohydrazide (CAS: 1396979-05-7, MFCD01854830) is a hydrazide derivative featuring a 4-chlorophenylamino group attached to a propane backbone. Its molecular formula is C₉H₁₁ClN₄O, with a molecular weight of 242.67 g/mol. This compound is part of a broader class of hydrazides and anilines, which are frequently explored in medicinal chemistry for their bioactivity, particularly as antimicrobial, antiparasitic, and enzyme-inhibiting agents .
Properties
IUPAC Name |
2-(4-chloroanilino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c1-6(9(14)13-11)12-8-4-2-7(10)3-5-8/h2-6,12H,11H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGOMNYOAFIEOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801324314 | |
| Record name | 2-(4-chloroanilino)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660209 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1396979-05-7 | |
| Record name | 2-(4-chloroanilino)propanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801324314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(4-Chlorophenyl)amino]propanohydrazide typically involves the reaction of 4-chloroaniline with propionic acid hydrazide under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-[(4-Chlorophenyl)amino]propanohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-[(4-Chlorophenyl)amino]propanohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)amino]propanohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Positional Isomers and Homologs
- 2-[(3-Chlorophenyl)amino]propanohydrazide (CAS: 1397005-54-7, QY-3613): Structural difference: Chlorine substitution at the meta position (3-chlorophenyl) instead of para (4-chlorophenyl). Impact: Meta substitution reduces steric hindrance but may alter electronic properties, affecting binding affinity to biological targets .
- 2-[(3-Chlorophenyl)amino]butanohydrazide (CAS: 1306738-24-8, QY-2524): Structural difference: Extended butanohydrazide chain (four-carbon backbone) versus propane (three-carbon).
Phenoxy vs. Anilino Derivatives
- 2-(4-Chlorophenoxy)propanehydrazide (CAS: 52094-96-9): Structural difference: Phenoxy group (-O-C₆H₄-Cl) replaces the anilino group (-NH-C₆H₄-Cl). Molecular weight: 214.65 g/mol (C₉H₁₁ClN₂O₂).
Hydrazone Derivatives
- 2-(4-Chlorophenoxy)-N′-(4-hydroxybenzylidene)propanehydrazide (CAS: 53810-94-9): Structural difference: Incorporates a hydrazone moiety (-NH-N=CH-C₆H₄-OH) via condensation with 4-hydroxybenzaldehyde.
Anthelmintic Activity
- 2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N′-phenylacetohydrazide (Compound 3k, ):
- Structural similarity: Shares the 4-chlorophenyl and hydrazide motifs.
- Activity: Demonstrated superior paralytic and lethal effects against Pheretima posthuma (Indian earthworms) compared to albendazole, a standard anthelmintic drug.
- Mechanism: Likely inhibition of microtubule polymerization, a common mode for benzimidazoles .
Antimicrobial Potential
- 3-{2-(N1-alkylidenehydrazinocarbonyl)ethyl}(4-alkoxyphenyl)amino}propanohydrazide derivatives (): Structural analogs with alkoxy substitutions showed moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. Key finding: Electron-withdrawing groups (e.g., -Cl) enhanced activity, suggesting 2-[(4-Chlorophenyl)amino]propanohydrazide may exhibit similar trends .
Biological Activity
2-[(4-Chlorophenyl)amino]propanohydrazide, also known by its chemical name, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a hydrazide functional group, which is often associated with various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClN3O, and its structure can be represented as follows:
This compound features a chlorinated phenyl group, which can influence its biological activity and interaction with various biological targets.
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity. It has been tested against a range of bacterial strains, showing effectiveness in inhibiting growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as A375 (human melanoma) and HT-29 (colon adenocarcinoma). The cytotoxic effects were assessed using the MTT assay, revealing a concentration-dependent response.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| A375 (Melanoma) | 15 |
| HT-29 (Colon Cancer) | 10 |
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell division or metabolic processes in both bacteria and cancer cells.
- Induction of Apoptosis : In cancer cells, it may trigger apoptosis through the activation of intrinsic pathways.
- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest at various phases, contributing to its anticancer effects.
Case Studies
A notable study focused on the synthesis and evaluation of similar hydrazone derivatives, highlighting the importance of structural modifications in enhancing biological activity. These derivatives were tested against various cancer cell lines, with some showing improved potency compared to standard chemotherapeutic agents like dacarbazine and 5-fluorouracil .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
